(2-Aminoethyl)(butan-2-yl)methylamine
Overview
Description
Scientific Research Applications
Pharmaceutical Research
(2-Aminoethyl)(butan-2-yl)methylamine: is utilized in pharmaceutical research as a reference standard for drug development . Its structural properties can be analyzed to understand its interaction with biological systems, which is crucial for the design of new therapeutic agents.
Material Science
In material science, this compound’s reactivity and bonding characteristics are studied to develop novel materials with specific properties, such as enhanced durability or conductivity .
Chemical Synthesis
This amine serves as a building block in chemical synthesis, particularly in the production of complex organic molecules. Its ability to act as a nucleophile makes it valuable for creating new chemical entities .
Biochemistry
Researchers in biochemistry explore the compound’s role as a potential enzyme inhibitor or activator. Understanding its biochemical interactions can lead to breakthroughs in metabolic studies and enzyme-related disorders .
Agrochemical Research
The compound’s potential use in agrochemicals is investigated for its efficacy as a growth promoter or pesticide component. Its effects on plant physiology are studied under controlled conditions .
Environmental Science
Environmental scientists study the compound’s breakdown products and their impact on ecosystems. This research is vital for assessing the environmental risks associated with the use of chemicals in various industries .
Nanotechnology
In the field of nanotechnology, (2-Aminoethyl)(butan-2-yl)methylamine is examined for its ability to functionalize nanoparticles. This application is promising for the development of targeted drug delivery systems and diagnostic tools .
properties
IUPAC Name |
N'-butan-2-yl-N'-methylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(2)9(3)6-5-8/h7H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZZSXNHURBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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